(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane
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Overview
Description
(1R,5S)-1-Methoxy-3-azabicyclo[320]heptane is a bicyclic organic compound that features a methoxy group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane typically involves the formation of the azabicyclo structure followed by the introduction of the methoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The methoxy group can then be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and methylation steps efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-methyl carboxylate
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane is unique due to its specific azabicyclo structure and the presence of a methoxy group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1R,5S)-1-methoxy-3-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-3-2-6(7)4-8-5-7/h6,8H,2-5H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYSHKPDVXCKR-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12CC[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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